molecular formula C18H17N5O3S B2669033 N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide CAS No. 1286719-48-9

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2669033
CAS No.: 1286719-48-9
M. Wt: 383.43
InChI Key: LKOWVQOXNBUBNZ-UHFFFAOYSA-N
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Description

N-(4-(4-(Pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates several pharmacologically significant motifs, including a piperazine ring, a pyridine moiety, an oxazole ring, and a thiophene-carboxamide unit. The integration of these heterocyclic scaffolds suggests potential for diverse biological activity. Piperazine and pyridine derivatives are frequently explored in medicinal chemistry for their ability to interact with enzymes and receptors in the central nervous system. Thiophene-carboxamide analogues have demonstrated notable antibacterial efficacy, particularly against resistant bacterial strains. For instance, research on similar N-(4-methylpyridin-2-yl)thiophene-2-carboxamide compounds has shown promising activity against extended-spectrum β-lactamase (ESBL) producing Escherichia coli, with molecular docking studies indicating a potential mechanism involving interactions with the β-lactamase enzyme . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16(14-4-3-11-27-14)21-18-20-13(12-26-18)17(25)23-9-7-22(8-10-23)15-5-1-2-6-19-15/h1-6,11-12H,7-10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWVQOXNBUBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the piperazine and pyridine intermediates, followed by their coupling with oxazole and thiophene carboxamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Heterogeneity and Key Modifications

The compound’s uniqueness lies in its combination of thiophene, oxazole, and pyridinyl-piperazine groups. Below is a comparative analysis with structurally related compounds:

Compound Core Heterocycle Key Substituents Reported Properties/Activities Reference
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide Oxazole Thiophene-2-carboxamide, pyridinyl-piperazine Hypothesized kinase inhibition (structural analogy)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives Thiazole Pyridinyl, methyl, carboxylate/amide Optimized for receptor activity (statistical significance: p < 0.05)
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Pyrimidine Chlorophenyl, pyrimidinyl-piperazine Crystallographic stability (R factor = 0.058)
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives Pyrimidine-Thiazole Pyridinyl, thiazolyl Therapeutic potential (patented for undisclosed targets)
Key Observations:
  • Oxazole vs. Thiazole/Thiophene : Oxazole’s lower electron density compared to thiazole may reduce metabolic stability but improve membrane permeability .
  • Piperazine Linkage: The carbonyl bridge in the target compound (vs.
  • Thiophene vs. Phenyl/Chlorophenyl : Thiophene’s smaller size and sulfur atom may enhance solubility over chlorophenyl groups but reduce hydrophobic interactions .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : Estimated ~430 g/mol (comparable to thiazole derivatives in ).
  • Solubility : The pyridinyl-piperazine group likely improves aqueous solubility over purely aromatic analogs (e.g., chlorophenyl derivatives in ).
  • LogP : Predicted ~2.5 (lower than chlorophenyl analogs due to polar heterocycles) .

Biological Activity

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and recent research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridine : A nitrogen-containing heterocycle known for its diverse biological activities.
  • Piperazine : Often associated with anxiolytic and antidepressant effects.
  • Oxazole : Contributes to the compound's ability to interact with biological targets.
  • Thiophene : Adds to the compound's chemical reactivity.

The molecular formula is C18H17N5O4C_{18}H_{17}N_{5}O_{4} with a molecular weight of 367.4 g/mol .

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including:

  • Kinases : Inhibition of kinase activity can disrupt cellular signaling pathways involved in cancer progression and inflammatory responses.
  • Proteases : Targeting proteases may lead to alterations in protein processing and function, impacting various biological processes.

Biological Activities

Research indicates that this compound may possess various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The ability of this compound to act as a kinase inhibitor suggests potential applications in cancer therapy.

Anti-inflammatory Effects

The presence of piperazine and oxazole moieties is often linked to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Properties

Similar derivatives have shown promise as antimicrobial agents, indicating that this compound may also exhibit activity against various pathogens .

Case Studies

  • In vitro Studies : Research involving cell lines has demonstrated that the compound can inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Animal Models : Preliminary studies in animal models have indicated reduced tumor size when treated with compounds structurally similar to this compound, highlighting its therapeutic potential.
  • Mechanistic Investigations : Detailed mechanistic studies utilizing biochemical assays have confirmed the inhibition of specific kinases and proteases by the compound, providing insights into its mode of action.

Research Findings Summary Table

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation,
Anti-inflammatoryModulation of inflammatory pathways,
AntimicrobialActivity against bacterial pathogens

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure–Activity Relationship (SAR) Studies: Optimizing the chemical structure to enhance potency and selectivity for specific targets.

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